

Erythromycin A N-oxide: A Comprehensive Physicochemical and Characterization Guide

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Compound of Interest

Compound Name: *Erythromycin A N-oxide*

Cat. No.: *B15601355*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin A N-oxide is a significant metabolite and a synthetic derivative of the widely-used macrolide antibiotic, Erythromycin A.^[1] As a potential impurity in commercial erythromycin preparations, its characterization is crucial for quality control and regulatory purposes.^[2] Furthermore, its role as a precursor in the synthesis of other macrolide antibiotics, such as clarithromycin, underscores its importance in drug development.^[2] This technical guide provides an in-depth overview of the physicochemical properties and characterization of **Erythromycin A N-oxide**, offering detailed experimental insights for researchers and scientists in the pharmaceutical field.

Physicochemical Properties

Erythromycin A N-oxide is a white solid with a molecular formula of C₃₇H₆₇NO₁₄ and a molecular weight of 749.9 g/mol.^[1] It is known to be soluble in a range of common laboratory solvents, including water, ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).^[1] The compound should be stored at -20°C for optimal stability.^[1] While an experimental melting point has not been widely reported, a predicted pKa value of 12.50 ± 0.60 suggests it is a weakly basic compound.

Property	Value	Source(s)
CAS Number	992-65-4	[1] [3]
Molecular Formula	C ₃₇ H ₆₇ NO ₁₄	[1] [3]
Molecular Weight	749.9 g/mol	[1]
Appearance	White Solid	[1]
Solubility	Soluble in water, ethanol, methanol, DMF, DMSO	[1]
Predicted pKa	12.50 ± 0.60	
Storage	-20°C	[1]

Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis and quantification of **Erythromycin A N-oxide**. While a specific, universal protocol for the N-oxide is not standardized, methods developed for Erythromycin A and its related substances can be readily adapted.

Experimental Protocol (Adapted from related methods):

- Instrumentation: A standard HPLC system equipped with a UV detector.[\[4\]](#)
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly employed.
[\[4\]](#)
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer solution, such as 0.2 M ammonium acetate or 0.02 M potassium phosphate, with the pH adjusted to alkaline conditions (around pH 7.0-9.0) to ensure good peak shape for the basic macrolide structure.[\[5\]](#) A common gradient or isocratic elution can be optimized for the separation of the N-oxide from Erythromycin A and other impurities.
- Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.[\[4\]](#)[\[6\]](#)

- Column Temperature: Elevated temperatures, such as 70°C, can improve peak symmetry and resolution.[5]
- Detection: UV detection at wavelengths between 200 nm and 215 nm is suitable for monitoring **Erythromycin A N-oxide**.[4][7]
- Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water, and filtered through a 0.45 µm syringe filter before injection.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation of **Erythromycin A N-oxide**. The fragmentation pattern can be predicted based on the well-understood fragmentation of Erythromycin A.

Expected Fragmentation Pattern:

The electrospray ionization (ESI) mass spectrum in positive ion mode is expected to show a protonated molecular ion $[M+H]^+$ at m/z 750.5. The additional oxygen atom in the N-oxide will increase the mass by 16 Da compared to Erythromycin A (m/z 734.5).

Key fragment ions are anticipated from the neutral loss of the sugar moieties:

- Loss of the cladinose sugar: This would result in a fragment ion at m/z 592.4 (750.5 - 158.1).
- Loss of the desosamine N-oxide sugar: This would lead to a fragment ion at m/z 576.4 (750.5 - 174.1).

Further fragmentation of the macrolactone ring would produce a series of characteristic ions.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of **Erythromycin A N-oxide**. While specific spectral data for the N-oxide is not readily available in public literature, the spectra can be interpreted by comparison with the extensively documented NMR data for Erythromycin A.[10][11]

Expected Spectral Features:

- ^1H NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in the molecule. Key differences compared to Erythromycin A would be observed in the chemical shifts of the protons on and near the desosamine sugar, particularly the N-methyl groups and the adjacent protons, which would be deshielded due to the presence of the N-oxide.
- ^{13}C NMR: Similarly, the carbon NMR spectrum will show characteristic shifts for the carbons of the desosamine sugar. The N-methyl carbons will be significantly shifted downfield.

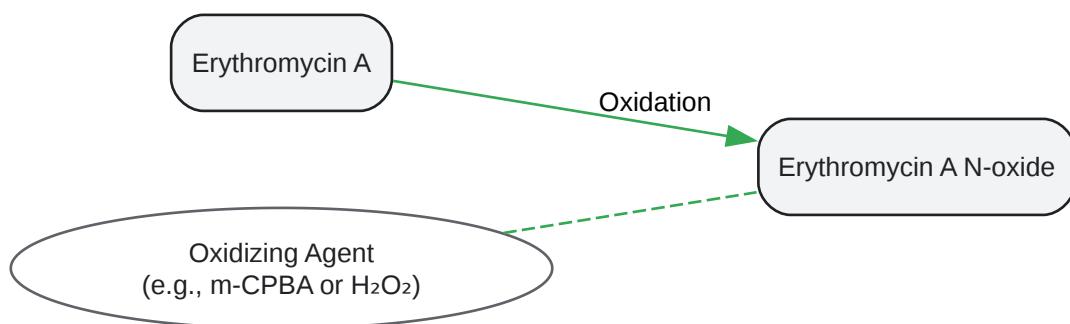
Experimental Protocol (General):

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD) are suitable solvents.
- Experiments: A suite of 1D (^1H , ^{13}C) and 2D NMR experiments (COSY, HSQC, HMBC) would be necessary for complete assignment of the proton and carbon signals.

Synthesis and Degradation Pathways

Synthesis of Erythromycin A N-oxide

Erythromycin A N-oxide can be synthesized from Erythromycin A through a direct oxidation reaction.



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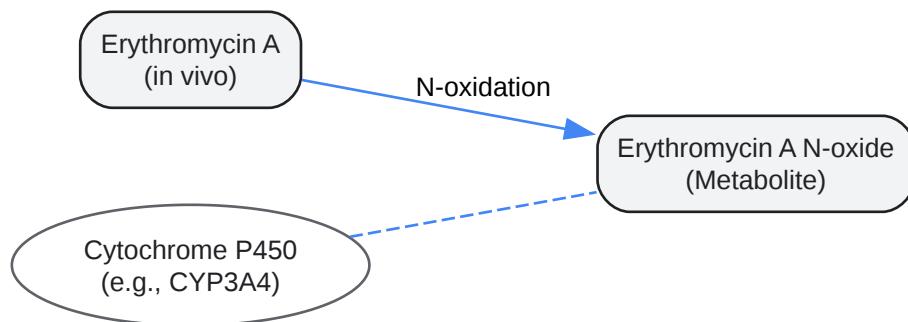
Synthetic pathway to **Erythromycin A N-oxide**.

Experimental Protocol (General):

The synthesis involves the treatment of Erythromycin A with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, in a suitable solvent like dichloromethane or methanol. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. Upon completion, the product can be isolated and purified using standard techniques like column chromatography.

In Vivo Metabolism

Erythromycin A is metabolized in the liver to form **Erythromycin A N-oxide**, a process primarily mediated by cytochrome P450 enzymes.[12]

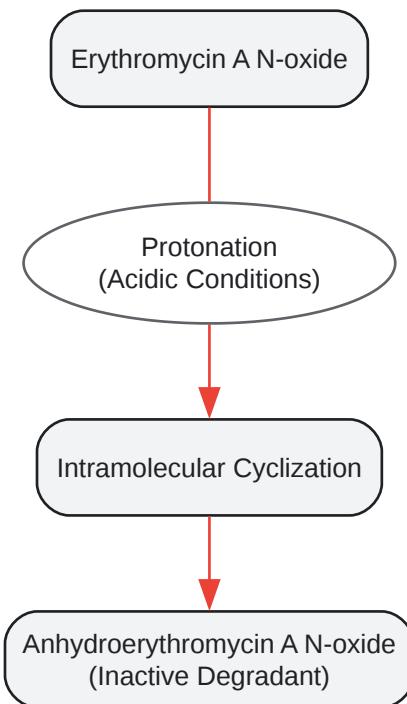


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In vivo metabolic conversion of Erythromycin A.

Potential Degradation Pathway

Erythromycin A is known to be unstable in acidic conditions, leading to the formation of anhydroerythromycin A. It is plausible that **Erythromycin A N-oxide** undergoes a similar degradation pathway.



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A plausible acidic degradation pathway.

Conclusion

This technical guide has summarized the key physicochemical properties and characterization methodologies for **Erythromycin A N-oxide**. While a significant amount of information can be inferred from its parent compound, Erythromycin A, further specific experimental studies on the N-oxide are warranted to fully elucidate its properties. The provided experimental frameworks for HPLC, MS, and NMR, along with the outlined synthetic and degradation pathways, offer a solid foundation for researchers and drug development professionals working with this important macrolide derivative.

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